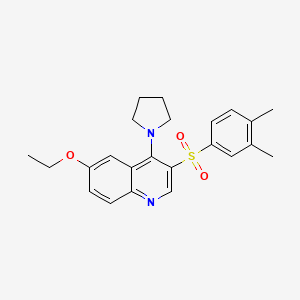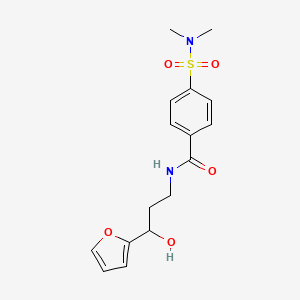
3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxy-4-pyrrolidin-1-ylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxy-4-pyrrolidin-1-ylquinoline” is a chemical compound with the molecular formula C24H29N3O3S . It has a molecular weight of 439.6 g/mol . The compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring attached to a quinoline ring via a sulfonyl group . The quinoline ring is further substituted with an ethoxy group . The compound also contains a dimethylphenyl group attached to the sulfonyl group .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 71.1 Ų and a complexity of 689 . It has no hydrogen bond donors and six hydrogen bond acceptors . The compound has five rotatable bonds .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Selective Androgen Receptor Modulators (SARMs)
The pyrrolidine ring, a core structure in this compound, is widely utilized in medicinal chemistry to create biologically active compounds. One potential application is in the development of Selective Androgen Receptor Modulators (SARMs) . These are a class of therapeutic compounds with similar properties to anabolic agents but with reduced androgenic properties. This allows SARMs to target tissues more selectively and reduce side effects .
Drug Design: Stereoselectivity
Due to the stereogenicity of the pyrrolidine ring’s carbons, this compound can be used in drug design to explore different stereoisomers. The spatial orientation of substituents can lead to a different biological profile of drug candidates, which is crucial for binding to enantioselective proteins .
Pharmacokinetics: ADME/Tox Optimization
The introduction of heteroatomic fragments, such as the sulfonyl group in this compound, is a strategic choice in drug design. It can be used to modify physicochemical parameters and optimize the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of drug candidates .
Oncology: PD-L1 Antagonists
Compounds with a pyrrolidine ring have been investigated for their potential as PD-L1 antagonists. PD-L1 is a protein involved in suppressing the immune system, which can be exploited by cancer cells. Antagonists of PD-L1 can potentially enhance the body’s immune response against tumors .
Neurology: Acetylcholinesterase Inhibition
The compound could be explored for its effects on acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine in the nervous system. Inhibitors of AchE are used to treat diseases like Alzheimer’s by improving nerve impulse transmission .
Antioxidant Research: ROS Scavenging
Reactive Oxygen Species (ROS) are associated with cellular damage and disease development. Compounds with a pyrrolidine ring, due to their structural properties, could be studied for their ability to scavenge ROS, potentially contributing to antioxidant therapies .
Industrial Chemistry: Material Synthesis
While not directly related to the compound , the structural motifs present in this molecule, such as the sulfonyl and pyrrolidine rings, are valuable in the synthesis of materials. They can be used to create polymers with specific properties or as intermediates in the synthesis of more complex molecules .
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-4-28-18-8-10-21-20(14-18)23(25-11-5-6-12-25)22(15-24-21)29(26,27)19-9-7-16(2)17(3)13-19/h7-10,13-15H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEVSOYREYXCDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)sulfonyl-6-ethoxy-4-pyrrolidin-1-ylquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2881514.png)
![N-(3-cyanothiolan-3-yl)-3-[(3-methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B2881515.png)



![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2881522.png)


![4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonamide](/img/structure/B2881525.png)
![N-{2-(4-acetylpiperazinyl)-1-[(4-fluorophenyl)sulfonyl]-2-oxoethyl}(3-chloroph enyl)carboxamide](/img/structure/B2881527.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2881529.png)
![2-[(6-Chloro-3-nitro-2-pyridinyl)amino]acetic acid](/img/structure/B2881530.png)
![Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone](/img/structure/B2881533.png)